![molecular formula C24H23N B13131841 N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline CAS No. 88695-22-1](/img/structure/B13131841.png)
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorenylidene group attached to an aniline moiety, with diethyl groups on the nitrogen atom.
Méthodes De Préparation
The synthesis of N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline typically involves multiple steps. One common method includes the reaction of fluorenone with aniline derivatives under specific conditions to form the fluorenylidene intermediate. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as acids or bases to facilitate the reaction .
Analyse Des Réactions Chimiques
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Bio-imaging: The compound’s fluorescence properties make it suitable for use in bio-imaging techniques, allowing for the visualization of biological processes.
Sensors: Its ability to undergo aggregation-induced emission (AIE) makes it useful in the development of sensors for detecting various analytes
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline involves its interaction with molecular targets through its fluorenylidene and aniline groups. The compound’s fluorescence properties are attributed to the restriction of intramolecular rotations (RIR) in the solid phase, which blocks nonradiative decay channels. This mechanism is crucial for its applications in bio-imaging and sensors .
Comparaison Avec Des Composés Similaires
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline can be compared with other similar compounds, such as:
Bis(4-[(9H-fluoren-9-ylidene)methyl]phenyl)thiophene: This compound also exhibits aggregation-induced emission and is used in similar applications.
Fluorenone derivatives: These compounds share the fluorenylidene group and are used in organic electronics and bio-imaging.
Aniline derivatives: Compounds with substituted aniline groups have diverse applications in organic synthesis and materials science
This compound stands out due to its unique combination of electronic properties and fluorescence, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
88695-22-1 |
|---|---|
Formule moléculaire |
C24H23N |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-(fluoren-9-ylidenemethyl)aniline |
InChI |
InChI=1S/C24H23N/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-17H,3-4H2,1-2H3 |
Clé InChI |
KYQAVIAZLHNYJK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
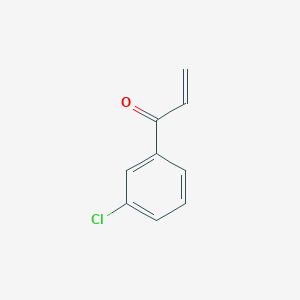
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)


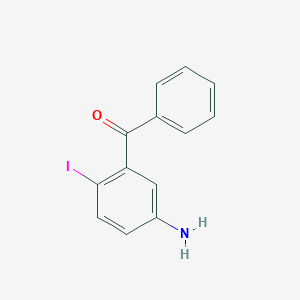
![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
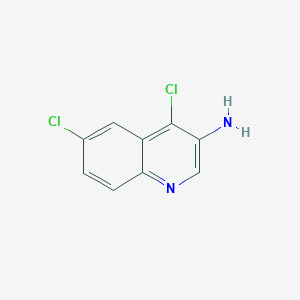
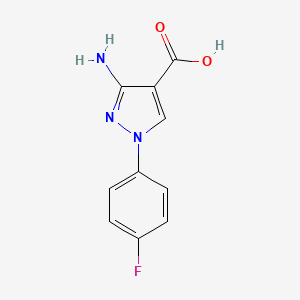

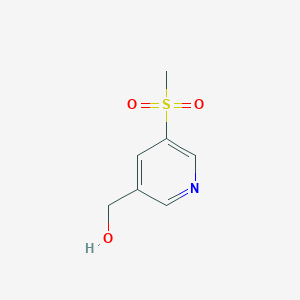
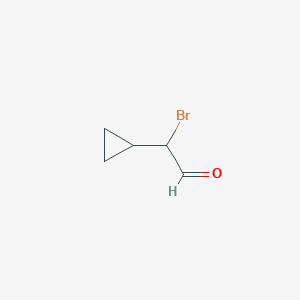
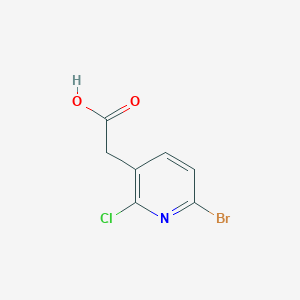
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
